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Compound of Interest

Compound Name: 1-Adamantanol

Cat. No.: B105290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Adamantanol, a tertiary alcohol with a rigid cage-like tricyclic hydrocarbon structure, serves

as a crucial building block in medicinal chemistry and materials science. Its unique

physicochemical properties, including high thermal stability, lipophilicity, and a well-defined

three-dimensional structure, make it a valuable scaffold for the synthesis of various derivatives

with potential therapeutic applications. Accurate and comprehensive characterization of 1-
Adamantanol is paramount to ensure its purity, identity, and suitability for downstream

applications. This document provides detailed application notes and experimental protocols for

the analytical characterization of 1-Adamantanol using a suite of modern analytical

techniques.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Adamantanol is presented in the table

below, providing a quick reference for researchers.
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Property Value Reference

Molecular Formula C₁₀H₁₆O [1]

Molecular Weight 152.23 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 247 °C (sublimes) [1]

Solubility

Soluble in chloroform,

methanol, ethanol; Insoluble in

water

[2]

Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of 1-
Adamantanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the carbon-hydrogen framework of 1-Adamantanol.

¹H NMR Spectroscopy Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.15 br s 3H CH (bridgehead)

1.75 m 6H CH₂ (axial)

1.65 m 6H CH₂ (equatorial)

1.58 s 1H OH

¹³C NMR Spectroscopy Data
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Chemical Shift (δ) ppm Assignment

68.4 C-OH (quaternary)

45.4 CH₂

36.2 CH₂

30.8 CH (bridgehead)

Sample Preparation:

Accurately weigh 5-10 mg of 1-Adamantanol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16-32

Spectral Width: 16 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Number of Scans: 1024 or more (depending on concentration)

Spectral Width: 240 ppm
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Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh 1-Adamantanol Dissolve in CDCl3 with TMS Transfer to NMR Tube 400 MHz NMR Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase Correction Chemical Shift Calibration Integration (1H) Peak Assignment

Click to download full resolution via product page

Workflow for NMR analysis of 1-Adamantanol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-Adamantanol,
particularly the hydroxyl group.

Key IR Absorptions
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Wavenumber (cm⁻¹) Intensity Assignment

~3320 Strong, Broad
O-H stretch (hydrogen-

bonded)

2905, 2847 Strong C-H stretch (alkane)

1450 Medium C-H bend (methylene)

1086 Strong C-O stretch (tertiary alcohol)

Data compiled from multiple sources.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 1-Adamantanol with ~100 mg of dry potassium bromide (KBr) powder in

an agate mortar and pestle until a fine, homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum.

Identify and label the characteristic absorption bands.
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Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

Mix 1-Adamantanol with KBr Grind to a fine powder Press into a pellet Acquire Background Spectrum Acquire Sample Spectrum Ratio Sample to Background Identify Characteristic Bands

Click to download full resolution via product page

Workflow for FTIR analysis of 1-Adamantanol.

Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 1-Adamantanol and confirming its

molecular weight and fragmentation pattern.

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

152 100 [M]⁺ (Molecular Ion)

135 40 [M-OH]⁺

95 85 [C₇H₁₁]⁺

79 60 [C₆H₇]⁺

Data obtained from the NIST Mass Spectrometry Data Center.

Sample Preparation:

Prepare a 1 mg/mL solution of 1-Adamantanol in a volatile solvent such as

dichloromethane or ethyl acetate.

Instrument Parameters:

Gas Chromatograph:
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Injector Temperature: 250 °C

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

capillary column.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

Injection Volume: 1 µL

Split Ratio: 50:1

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 1-Adamantanol in the total ion chromatogram (TIC).

Analyze the mass spectrum of the peak to confirm the molecular ion and compare the

fragmentation pattern with a reference spectrum.

Assess purity based on the relative peak area in the TIC.

Thermal Analysis
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Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and investigate the thermal transitions of 1-
Adamantanol.

Thermal Analysis Data

Parameter Value

Melting Point (Onset) ~247 °C

Thermal Event
Endothermic peak corresponding to

sublimation/melting

Sample Preparation:

Accurately weigh 3-5 mg of 1-Adamantanol into a hermetically sealed aluminum pan.

Instrument Parameters:

Temperature Program:

Equilibrate at 30 °C.

Ramp at 10 °C/min to 300 °C.

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Reference: An empty, hermetically sealed aluminum pan.

Data Analysis:

Determine the onset temperature of the endothermic peak, which corresponds to the

melting point.

The instrument software can be used to calculate the enthalpy of fusion from the peak

area.
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X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional structure of 1-
Adamantanol in the solid state.

Crystallographic Data

Parameter Value

Crystal System Tetragonal

Space Group P4₂/n

a (Å) 15.856

c (Å) 6.864

Z 8

Data obtained from published crystallographic studies.

Crystal Growth:

Grow single crystals of 1-Adamantanol by slow evaporation from a suitable solvent (e.g.,

methanol) or by sublimation.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).

Structure Solution and Refinement:

Process the diffraction data to obtain integrated intensities.

Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain accurate atomic

coordinates, bond lengths, and bond angles.

Analytical Techniques

Information Obtained

1-Adamantanol Sample

NMR Spectroscopy IR Spectroscopy GC-MS DSC X-ray Crystallography

Chemical Structure
(C-H Framework)

Functional Groups
(e.g., -OH) Purity & Molecular Weight Thermal Properties

(Melting Point)
Solid-State Structure

(3D Arrangement)

Click to download full resolution via product page

Logical relationship of analytical techniques for 1-Adamantanol characterization.

Conclusion
The comprehensive analytical characterization of 1-Adamantanol is essential for its use in

research and development. The application of the techniques and protocols outlined in this

document—NMR and IR spectroscopy for structural elucidation, GC-MS for purity and identity

confirmation, DSC for thermal analysis, and X-ray crystallography for definitive solid-state

structure—provides a robust framework for ensuring the quality and integrity of this important

chemical building block. Adherence to these detailed methodologies will enable researchers to

generate reliable and reproducible data, facilitating the advancement of their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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